molecular formula C20H37NO8 B611223 t-Boc-N-Amido-PEG6-propargyl CAS No. 1262991-52-5

t-Boc-N-Amido-PEG6-propargyl

Cat. No. B611223
CAS RN: 1262991-52-5
M. Wt: 419.52
InChI Key: DQBRWZSCEDQMRF-UHFFFAOYSA-N
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Description

T-Boc-N-Amido-PEG6-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-Boc-N-Amido-PEG6-propargyl is C20H37NO8 . It has a molecular weight of 419.5 g/mol .


Chemical Reactions Analysis

The propargyl group in t-Boc-N-Amido-PEG6-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

T-Boc-N-Amido-PEG6-propargyl has a molecular weight of 419.5 g/mol . It has a molecular formula of C20H37NO8 . It is a PEG derivative that increases solubility in aqueous media due to its hydrophilic PEG spacer .

Scientific Research Applications

Drug Delivery Systems

The hydrophilic nature of the PEG spacer in t-Boc-N-Amido-PEG6-propargyl increases solubility in aqueous media, making it an ideal linker for drug conjugates . It can be used to attach therapeutic agents to targeting molecules, enhancing drug solubility and stability, reducing immunogenicity, and improving pharmacokinetics.

Surface Modification

This compound’s terminal carboxylic acid group can react with primary amine groups to form stable amide bonds . This property is useful for modifying surfaces, such as nanoparticles or medical devices, to improve biocompatibility or add functional groups for further conjugation.

Click Chemistry

The propargyl group in t-Boc-N-Amido-PEG6-propargyl can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as Click Chemistry . This reaction is widely used for creating stable triazole linkages with azide-bearing compounds, which is valuable in synthesizing complex biomolecules.

Proteomics and Genomics

After deprotection of the Boc group under mild acidic conditions to yield a free amine, the linker can be used to attach PEG chains to proteins or nucleic acids . This modification can aid in the study of protein-protein interactions, protein stability, and gene delivery.

Bioconjugation

Bioconjugation techniques often require linkers like t-Boc-N-Amido-PEG6-propargyl to attach various biomolecules to each other or to solid supports . The linker’s functional groups facilitate the attachment of enzymes, antibodies, or other proteins to different substrates for diagnostic or therapeutic applications.

Targeted Therapy

By conjugating t-Boc-N-Amido-PEG6-propargyl to antibodies or ligands that specifically target certain cells or receptors, researchers can create targeted therapy agents . This approach can direct drugs to specific sites in the body, potentially reducing side effects and increasing treatment efficacy.

Molecular Imaging

The linker can be used to attach imaging agents to targeting molecules, aiding in the visualization of biological processes . This is crucial for diagnostic imaging techniques like PET, MRI, and fluorescence microscopy.

Biomaterials Engineering

In tissue engineering and regenerative medicine, t-Boc-N-Amido-PEG6-propargyl can be used to crosslink hydrogels or modify biomaterials . This enhances the materials’ properties, such as biodegradability, mechanical strength, and interaction with cells and tissues.

Future Directions

T-Boc-N-Amido-PEG6-propargyl has potential applications in drug delivery due to its ability to increase solubility in aqueous media . Its propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry, making it a promising candidate for future research .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO8/c1-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-21-19(22)29-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBRWZSCEDQMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-Amido-PEG6-propargyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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